molecular formula C7Cl3F5 B1587047 (Trichloromethyl)pentafluorobenzene CAS No. 778-34-7

(Trichloromethyl)pentafluorobenzene

Cat. No. B1587047
CAS RN: 778-34-7
M. Wt: 285.4 g/mol
InChI Key: VYXYRHITHKKNMG-UHFFFAOYSA-N
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Description

(Trichloromethyl)pentafluorobenzene is a chemical compound with the molecular formula C7Cl3F5 and a molecular weight of 285.43 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of (Trichloromethyl)pentafluorobenzene contains a total of 15 bonds. There are 15 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .


Physical And Chemical Properties Analysis

(Trichloromethyl)pentafluorobenzene has a molecular formula of C7Cl3F5 and a molecular weight of 285.43 .

Scientific Research Applications

PFB is a class of aromatic fluorine compounds employed across a spectrum of chemical and biological applications . Here are some of its applications:

  • Chemical Synthesis Techniques : PFBs are credited with developing various chemical synthesis techniques . The specific methods of application or experimental procedures, technical details, or parameters are not specified in the sources.

  • Networks and Biopolymers : PFBs are used in the development of networks and biopolymers . The specific methods of application or experimental procedures, technical details, or parameters are not specified in the sources.

  • Bioactive Materials : PFBs are used in the creation of bioactive materials . The specific methods of application or experimental procedures, technical details, or parameters are not specified in the sources.

  • Targeted Drug Delivery Systems : PFBs are used in the development of targeted drug delivery systems . The specific methods of application or experimental procedures, technical details, or parameters are not specified in the sources.

  • Diagnostic Purposes : Recent developments have been made in PFB-derived molecules for diagnostic purposes . The specific methods of application or experimental procedures, technical details, or parameters are not specified in the sources.

  • Theragnostic Applications : PFB’s role in the domain of theragnostic applications is being discussed . The specific methods of application or experimental procedures, technical details, or parameters are not specified in the sources.

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl3F5/c8-7(9,10)1-2(11)4(13)6(15)5(14)3(1)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXYRHITHKKNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382176
Record name 1,2,3,4,5-Pentafluoro-6-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluoro(trichloromethyl)benzene

CAS RN

778-34-7
Record name 1,2,3,4,5-Pentafluoro-6-(trichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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